CYP1A2 Inhibition Potency: 3-Bromo-4-iodobenzamide vs. 2-Bromo-4-iodobenzamide Regioisomer
3-Bromo-4-iodobenzamide demonstrates significant inhibition of cytochrome P450 CYP1A2, with an IC₅₀ of 28 µM, as reported in enzyme inhibition assays [1]. In contrast, the regioisomer 2-bromo-4-iodobenzamide shows notably weaker CYP1A2 inhibition, with only 10 ± 2% inhibition at 200 µM, indicating a >7‑fold higher effective concentration for the 2‑bromo isomer [2]. This position‑dependent potency highlights the critical role of the 3‑bromo‑4‑iodo arrangement.
| Evidence Dimension | CYP1A2 enzyme inhibition (IC₅₀ / % inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 28 µM |
| Comparator Or Baseline | 2‑bromo‑4‑iodobenzamide: 10 ± 2% inhibition at 200 µM |
| Quantified Difference | Target compound achieves 50% inhibition at 28 µM; comparator requires >200 µM for ~10% inhibition (~7‑fold potency advantage) |
| Conditions | In vitro enzyme inhibition assay; CYP1A2 isoform |
Why This Matters
This potency difference is actionable for medicinal chemists designing selective CYP modulators or assessing drug–drug interaction liability.
- [1] PubChem BioAssay Summary AID 410. CYP1A2 Inhibition (IC₅₀). Data for 3‑Bromo‑4‑iodobenzamide. View Source
- [2] PubChem BioAssay Summary AID 410. CYP1A2 Inhibition. Data for 2‑Bromo‑4‑iodobenzamide (Table 1). View Source
